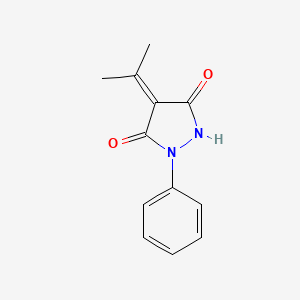
4-(1-methylethylidene)-1-phenyl-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of pyrazolidinediones, characterized by a pyrazole core with ketone functionalities. Its unique structure has prompted studies into its synthesis, structural analysis, and reactivity.
Synthesis Analysis
The synthesis of pyrazolidinedione derivatives often involves condensation reactions, utilizing various starting materials such as hydrazines, ketones, and aldehydes. Patel et al. (2013) described a method characterizing the molecule via IR, NMR, and X-ray single crystal diffraction analysis, indicating the complexity of synthesizing such compounds and the importance of precise analytical techniques for characterization (Patel, 2013).
Molecular Structure Analysis
The molecular geometry, vibrational wave numbers, frontier molecular orbitals, and Mulliken charges of pyrazolidinedione derivatives have been explored using density functional theory (DFT). These studies offer insights into the electronic structure and potential reactivity of the compound. Notably, the molecular packing in the solid state is significantly influenced by weak but crucial intermolecular interactions, as reported by Patel et al. (2013) (Patel, 2013).
Chemical Reactions and Properties
Reactivity studies, such as those conducted by Metwally et al. (1989), reveal that pyrazolidinedione compounds can undergo various chemical transformations, including reactions with amines, phenols, and other nucleophiles. These reactions often result in the formation of new pyrazolone derivatives with different substituents, showcasing the compound's versatile chemistry (Metwally et al., 1989).
Propiedades
IUPAC Name |
1-phenyl-4-propan-2-ylidenepyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8(2)10-11(15)13-14(12(10)16)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABIGQQVLSFCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)NN(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(propan-2-ylidene)pyrazolidine-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

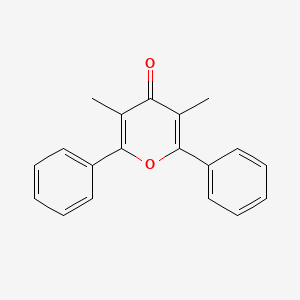
![N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5647250.png)
![[2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}carbonyl)-3-thienyl]amine hydrochloride](/img/structure/B5647252.png)
![2-methyl-6-[4-(1-piperidin-1-ylethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5647256.png)

![3-[(2-{1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5647271.png)
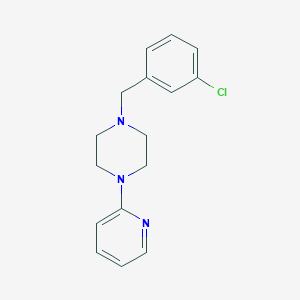
![N-[(5-isobutyl-3-isoxazolyl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5647277.png)
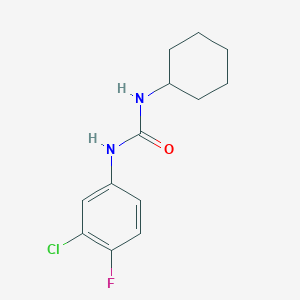

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5647294.png)
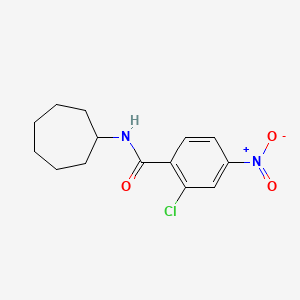
![2,2-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B5647304.png)
